molecular formula C19H20ClNO4S B12756653 2,3-Dihydro-2-(((4-chlorophenyl)sulfonyl)amino)-1H-indene-5-butanoic acid CAS No. 114149-53-0

2,3-Dihydro-2-(((4-chlorophenyl)sulfonyl)amino)-1H-indene-5-butanoic acid

Cat. No.: B12756653
CAS No.: 114149-53-0
M. Wt: 393.9 g/mol
InChI Key: SYJTYZKWYGESQH-UHFFFAOYSA-N
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Description

2,3-Dihydro-2-(((4-chlorophenyl)sulfonyl)amino)-1H-indene-5-butanoic acid is a complex organic compound that features a sulfonamide group attached to an indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-2-(((4-chlorophenyl)sulfonyl)amino)-1H-indene-5-butanoic acid typically involves multiple steps. One common approach is to start with the indene structure and introduce the sulfonamide group through a series of reactions. The process may involve:

    Formation of the Indene Core: This can be achieved through cyclization reactions.

    Introduction of the Sulfonamide Group: This step often involves the reaction of the indene derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Functionalization of the Butanoic Acid Side Chain: This can be done through various organic transformations, including oxidation and substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-2-(((4-chlorophenyl)sulfonyl)amino)-1H-indene-5-butanoic acid can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the replacement of groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2,3-Dihydro-2-(((4-chlorophenyl)sulfonyl)amino)-1H-indene-5-butanoic acid has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure makes it a candidate for drug development, particularly for targeting specific enzymes or receptors.

    Biology: It can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Materials Science: The compound’s unique properties may make it useful in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism by which 2,3-Dihydro-2-(((4-chlorophenyl)sulfonyl)amino)-1H-indene-5-butanoic acid exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins. The sulfonamide group is known to be a strong hydrogen bond acceptor, which can facilitate binding to active sites in proteins.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as indole-3-acetic acid share a similar indene core structure.

    Sulfonamides: Other sulfonamide-containing compounds, like sulfanilamide, have similar functional groups.

Uniqueness

What sets 2,3-Dihydro-2-(((4-chlorophenyl)sulfonyl)amino)-1H-indene-5-butanoic acid apart is the combination of the indene core with the sulfonamide group and the butanoic acid side chain. This unique structure may confer specific biological activities or material properties not found in other compounds.

Properties

CAS No.

114149-53-0

Molecular Formula

C19H20ClNO4S

Molecular Weight

393.9 g/mol

IUPAC Name

4-[2-[(4-chlorophenyl)sulfonylamino]-2,3-dihydro-1H-inden-5-yl]butanoic acid

InChI

InChI=1S/C19H20ClNO4S/c20-16-6-8-18(9-7-16)26(24,25)21-17-11-14-5-4-13(10-15(14)12-17)2-1-3-19(22)23/h4-10,17,21H,1-3,11-12H2,(H,22,23)

InChI Key

SYJTYZKWYGESQH-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C=CC(=C2)CCCC(=O)O)NS(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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